molecular formula C27H38N6O9 B1447059 Suc-ala-ala-pro-ile-pna CAS No. 72682-77-0

Suc-ala-ala-pro-ile-pna

Cat. No.: B1447059
CAS No.: 72682-77-0
M. Wt: 590.6 g/mol
InChI Key: NPMRWZCVKXKVKM-USAWPYOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-ile-pna involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of isoleucine, followed by sequential coupling with proline, alanine, and succinyl groups. The final step involves the attachment of p-nitroaniline to the peptide chain. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids in a controlled environment. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-ile-pna primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteases such as elastase, chymotrypsin, or subtilisin. The reaction conditions include a buffered aqueous solution at an optimal pH and temperature for the enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 400-410 nm, allowing for easy detection and quantification .

Mechanism of Action

The mechanism of action of Suc-ala-ala-pro-ile-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary environment for the hydrolysis to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-ala-ala-pro-ile-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that do not efficiently hydrolyze other similar compounds. This specificity allows for more accurate and reliable assays in enzymatic studies .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMRWZCVKXKVKM-USAWPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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